N-cyclopropyl-2-[(4,5-diisopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Übersicht
Beschreibung
N-cyclopropyl-2-[(4,5-diisopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as CPI-169, is a small molecule inhibitor that targets the bromodomain and extraterminal (BET) family of proteins. BET proteins play a crucial role in regulating gene expression, and their dysregulation has been linked to several diseases, including cancer, inflammation, and cardiovascular diseases. CPI-169 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Wirkmechanismus
N-cyclopropyl-2-[(4,5-diisopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide targets the bromodomain and extraterminal (BET) family of proteins, which play a crucial role in regulating gene expression. BET proteins bind to acetylated lysine residues on histones, a process that is necessary for the activation of gene transcription. This compound binds to the bromodomain of BET proteins, preventing their interaction with acetylated lysine residues and inhibiting gene transcription.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that lead to the death of cancer cells. This compound has also been shown to reduce the expression of genes involved in cancer cell proliferation and survival.
In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are molecules that play a crucial role in the pathogenesis of several inflammatory diseases. This compound has also been shown to reduce the recruitment of immune cells to sites of inflammation.
In cardiovascular diseases, this compound has been shown to reduce the expression of genes involved in the development of atherosclerosis, a major cause of heart disease. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are molecules that play a crucial role in the pathogenesis of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-cyclopropyl-2-[(4,5-diisopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide is its specificity for BET proteins, which reduces the risk of off-target effects. This compound has also shown good pharmacokinetic properties, with high oral bioavailability and good tissue penetration.
One of the limitations of this compound is its relatively low potency compared to other BET inhibitors. This compound also has a short half-life, which may limit its efficacy in vivo.
Zukünftige Richtungen
For the research on N-cyclopropyl-2-[(4,5-diisopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide include the optimization of its potency and pharmacokinetic properties, the identification of biomarkers for patient selection, and the evaluation of its efficacy in clinical trials. This compound may also be used in combination with other therapeutic agents, such as chemotherapy and immunotherapy, to enhance their efficacy. Finally, the role of this compound in other diseases, such as neurodegenerative diseases and viral infections, should be investigated.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-[(4,5-diisopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been extensively studied in preclinical models of cancer, inflammation, and cardiovascular diseases. In cancer, this compound has been shown to inhibit the growth of several cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of several inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
In cardiovascular diseases, this compound has been shown to reduce the expression of genes involved in the development of atherosclerosis, a major cause of heart disease.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-[[4,5-di(propan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4OS/c1-8(2)12-15-16-13(17(12)9(3)4)19-7-11(18)14-10-5-6-10/h8-10H,5-7H2,1-4H3,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTKJYPSYUHPDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(N1C(C)C)SCC(=O)NC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.